ethyl 2-[3-(chlorosulfonyl)phenyl]acetate
Overview
Description
ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate typically involves the esterification of (3-Chlorosulfonyl-phenyl)acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: ethyl 2-[3-(chlorosulfonyl)phenyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce (3-Chlorosulfonyl-phenyl)acetic acid and ethanol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) as reducing agents.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (3-Chlorosulfonyl-phenyl)acetic acid and ethanol.
Reduction: (3-Chlorosulfonyl-phenyl)ethanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
ethyl 2-[3-(chlorosulfonyl)phenyl]acetate is a versatile compound with applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(chlorosulfonyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules or participate in further chemical reactions . The pathways involved may include nucleophilic acyl substitution and other ester-specific reactions .
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a similar structure but different functional groups.
Methyl acetate: A simpler ester with different reactivity and applications.
Phenyl acetate: Shares the phenyl group but has different substituents and properties.
Properties
IUPAC Name |
ethyl 2-(3-chlorosulfonylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-4-3-5-9(6-8)16(11,13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZRMBNQECBUGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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